

Technical Support Center: Healon Removal for Cell Culture Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Healon*

Cat. No.: *B117162*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing **Healon**, a sodium hyaluronate-based viscoelastic solution, from cell cultures prior to analysis. **Healon**'s high viscosity can interfere with various downstream applications, making its effective removal crucial for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Healon** and why is it used in cell culture experiments?

Healon is a sterile, nonpyrogenic, viscoelastic preparation of highly purified, high molecular weight sodium hyaluronate.[1][2] Sodium hyaluronate, also known as hyaluronic acid (HA), is a naturally occurring polysaccharide found in the extracellular matrix of connective tissues.[1][3] In research, **Healon** or other HA-based hydrogels are sometimes used to create a 3D cell culture environment that mimics the in vivo extracellular matrix, supporting cell growth, proliferation, and differentiation.[3][4] It is also used in ophthalmic surgery to protect tissues.[1][2][5][6][7][8][9]

Q2: Why do I need to remove **Healon** before analyzing my cells?

The high viscosity of **Healon** can interfere with a variety of downstream analytical techniques. Its presence can lead to:

- Inaccurate cell counting: The gel-like consistency can make it difficult to obtain a single-cell suspension for accurate counting.[\[10\]](#)
- Interference with assays: **Healon** can affect the results of proliferation assays (e.g., BrdU incorporation), cytotoxicity assays (e.g., MTT), and other colorimetric or fluorometric assays. [\[11\]](#)
- Obstruction of antibody binding: In techniques like flow cytometry or immunofluorescence, the thick polymer network can hinder antibody access to cell surface antigens.
- Complications in molecular biology techniques: **Healon** can interfere with the extraction of nucleic acids and proteins.

Q3: What is the most common method for removing **Healon** from cell cultures?

The most common and effective method for removing **Healon** is through enzymatic digestion using hyaluronidase.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This enzyme specifically cleaves the glycosidic bonds of hyaluronic acid, breaking down the viscous gel into smaller, soluble components that can be easily washed away.[\[3\]](#)[\[15\]](#)[\[16\]](#)

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Incomplete Healon removal after enzymatic treatment.	- Insufficient enzyme concentration or activity.- Suboptimal incubation time or temperature.- Presence of serum in the digestion buffer (serum can inhibit hyaluronidase activity).[4]	- Increase the concentration of hyaluronidase.- Optimize incubation time and ensure the temperature is maintained at 37°C.- Wash the cell-Healon mixture with serum-free medium or PBS before adding the enzyme solution.[4]
Low cell viability after Healon removal.	- Harsh enzymatic treatment (prolonged exposure or high enzyme concentration).- Mechanical stress during cell pelleting and resuspension.	- Reduce the incubation time or enzyme concentration.- Use a gentler enzyme formulation if available.- Handle cells gently during centrifugation and pipetting steps.
Cells are clumping after Healon removal.	- Residual hyaluronic acid fragments causing cell aggregation.- Presence of extracellular DNA from lysed cells.	- Ensure complete digestion of Healon by optimizing the removal protocol.- Consider adding a DNase I treatment step to the protocol to break down DNA.
Unexpected results in downstream analysis.	- Incomplete removal of Healon or its breakdown products interfering with the assay.- Altered cell phenotype due to the removal process.	- Confirm complete Healon removal using a hyaluronic acid quantification assay if necessary.- Include appropriate controls in your experiments, such as cells not treated with Healon and cells treated with the removal reagents alone.

Experimental Protocols

Protocol 1: Enzymatic Removal of Healon from 2D Cell Cultures

This protocol is designed for the removal of **Healon** from monolayer cell cultures grown on plates or flasks.

Materials:

- Phosphate-Buffered Saline (PBS), sterile
- Hyaluronidase (from bovine testes or recombinant)
- Serum-free cell culture medium or a balanced salt solution (e.g., Hanks' Balanced Salt Solution)
- DNase I (optional)
- Conical tubes
- Centrifuge

Procedure:

- Aspirate Culture Medium: Carefully aspirate the cell culture medium from the vessel.
- Wash with PBS: Gently wash the cell monolayer twice with sterile PBS to remove any residual serum.
- Prepare Hyaluronidase Solution: Prepare a working solution of hyaluronidase in serum-free medium or a balanced salt solution. The optimal concentration may vary depending on the enzyme source and **Healon** concentration, but a starting point of 100-500 U/mL is recommended.
- Enzymatic Digestion: Add the hyaluronidase solution to the cell monolayer, ensuring the entire surface is covered.
- Incubation: Incubate the vessel at 37°C for 15-30 minutes. The exact time may need to be optimized. You should observe a decrease in viscosity.

- **Cell Detachment:** Gently tap the vessel to detach the cells. If cells are strongly adherent, a brief treatment with a cell dissociation reagent (e.g., Trypsin-EDTA) may be necessary after **Healon** digestion.
- **(Optional) DNase I Treatment:** If cell clumping is observed, add DNase I to a final concentration of 10-20 U/mL and incubate for an additional 5-10 minutes at room temperature.
- **Cell Collection and Washing:** Transfer the cell suspension to a conical tube. Centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes.
- **Final Wash:** Discard the supernatant and resuspend the cell pellet in fresh, serum-free medium or PBS. Repeat the wash step twice to ensure complete removal of the enzyme and digested **Healon** fragments.
- **Proceed to Analysis:** The resulting cell pellet is now ready for downstream analysis.

Protocol 2: Recovery of Cells from 3D Healon-Based Hydrogels

This protocol is for recovering cells encapsulated within a **Healon**-based hydrogel.

Materials:

- Serum-free cell culture medium
- Hyaluronidase
- Collagenase (if the hydrogel contains collagen)
- DNase I (optional)
- Conical tubes
- Centrifuge

Procedure:

- **Wash Hydrogel:** Carefully wash the hydrogel twice with a generous volume of sterile, serum-free medium or PBS to remove any residual serum from the culture medium.[4]
- **Prepare Digestion Solution:** Prepare a digestion solution containing hyaluronidase (e.g., 500-2000 U/mL) in serum-free medium. If the hydrogel contains other components like collagen, a combined digestion with collagenase may be necessary.[4]
- **Hydrogel Digestion:** Transfer the hydrogel to a conical tube and add a sufficient volume of the digestion solution to fully submerge it.
- **Incubation:** Incubate the tube at 37°C with gentle agitation until the hydrogel is visibly dissolved. This may take 30 minutes to several hours depending on the hydrogel's size and density.
- **(Optional) DNase I Treatment:** If the solution becomes viscous due to cell lysis, add DNase I to a final concentration of 10-20 U/mL and incubate for 10-15 minutes.
- **Cell Collection:** Once the hydrogel is digested, centrifuge the tube at 200-300 x g for 5-10 minutes to pellet the cells.
- **Washing:** Carefully aspirate the supernatant and wash the cell pellet at least twice with fresh, serum-free medium or PBS to remove all traces of the digestion enzymes and hydrogel remnants.
- **Resuspension:** Resuspend the final cell pellet in the appropriate buffer or medium for your downstream application.

Quantitative Data Summary

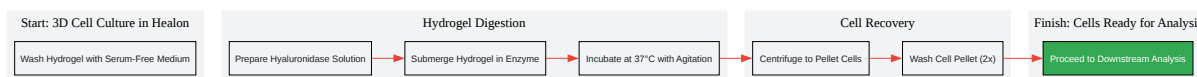
Parameter	Recommended Range	Notes
Hyaluronidase Concentration	100 - 2000 U/mL	The optimal concentration depends on the Healon concentration, culture format (2D vs. 3D), and the specific activity of the enzyme preparation. Start with a lower concentration and increase if digestion is incomplete.
Incubation Temperature	37°C	This is the optimal temperature for most hyaluronidase enzymes.
Incubation Time	15 - 60 minutes	Monitor the digestion process visually. Over-incubation can lead to reduced cell viability.
Digestion Buffer	Serum-free medium or balanced salt solution (e.g., PBS, HBSS)	Serum contains inhibitors of hyaluronidase and should be washed away before adding the enzyme. ^[4]
DNase I Concentration (Optional)	10 - 20 U/mL	Use if cell clumping is an issue.

Visualized Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for removing **Healon** from 2D cell cultures.



[Click to download full resolution via product page](#)

Caption: Workflow for recovering cells from 3D **Healon** hydrogels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Healon (Sodium Hyaluronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. rxmed.com [rxmed.com]
- 3. What is Hyaluronan? [sigmaaldrich.com]
- 4. Use of Hyaluronan-Derived Hydrogels for Three-Dimensional Cell Culture and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc-ophthalmology.com [dc-ophthalmology.com]
- 6. dc-ophthalmology.com [dc-ophthalmology.com]
- 7. Use of Healon in different cataract surgery techniques: endothelial cell count study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. A comparison of corneal endothelial changes after use of Healon or Viscoat during phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. The influence of high molecular weight sodium hyaluronate (Healon) on the production of migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Hyaluronan digestion and synthesis in an experimental model of metastatic tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyaluronan digestion controls DC migration from the skin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Healon Removal for Cell Culture Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117162#how-to-remove-healon-from-cell-cultures-for-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com